molecular formula C18H21NO3S B5413501 [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol

[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol

カタログ番号 B5413501
分子量: 331.4 g/mol
InChIキー: IXDJQQQGQMFZQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.

作用機序

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. BTK activation leads to the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which promote cell survival and proliferation. [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol inhibits BTK by binding to the ATP-binding pocket of the kinase domain, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
Inhibition of BTK by this compound has been shown to induce apoptosis and inhibit proliferation of B-cell malignancies in vitro and in vivo. This compound has also been shown to modulate the tumor microenvironment by reducing the levels of pro-inflammatory cytokines and chemokines, which can promote tumor growth and metastasis. Additionally, this compound has demonstrated synergy with other targeted therapies, such as venetoclax and lenalidomide, in preclinical studies.

実験室実験の利点と制限

One of the main advantages of [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol is its potent and selective inhibition of BTK, which makes it an attractive therapeutic candidate for the treatment of B-cell malignancies. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in clinical settings. Additionally, the long-term safety and efficacy of this compound in humans have not yet been fully established, and further studies are needed to evaluate its potential as a therapeutic agent.

将来の方向性

There are several future directions for the development of [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol as a therapeutic agent. One potential area of research is the combination of this compound with other targeted therapies to improve its efficacy and reduce the risk of resistance. Another area of research is the evaluation of this compound in combination with immunotherapies, such as checkpoint inhibitors, to enhance the anti-tumor immune response. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in different types of B-cell malignancies and in combination with other standard-of-care treatments.

合成法

The synthesis of [5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol involves several steps, starting with the reaction of 2-furaldehyde with 4-(2-methylphenylthio)piperidine in the presence of a base. The resulting intermediate is then treated with trifluoroacetic anhydride to form the corresponding trifluoroacetate, which is then reduced with sodium borohydride to yield this compound. The overall yield of this synthesis method is around 10%.

科学的研究の応用

[5-({4-[(2-methylphenyl)thio]piperidin-1-yl}carbonyl)-2-furyl]methanol has been extensively studied for its potential as a therapeutic agent in the treatment of B-cell malignancies. In preclinical studies, this compound has shown potent inhibition of BTK and has demonstrated efficacy in various animal models of B-cell lymphomas and leukemias. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B-cell malignancies.

特性

IUPAC Name

[5-(hydroxymethyl)furan-2-yl]-[4-(2-methylphenyl)sulfanylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-4-2-3-5-17(13)23-15-8-10-19(11-9-15)18(21)16-7-6-14(12-20)22-16/h2-7,15,20H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDJQQQGQMFZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2CCN(CC2)C(=O)C3=CC=C(O3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。